Physicochemical Property Benchmarking Against Related Cyclopentaquinoline Scaffolds
The target compound exhibits a predicted LogP of 3.6853 and a polar surface area (PSA) of 12.89 Ų [1]. In contrast, the more polar analog 2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline (C₁₉H₂₅N₃, MW 295.4 g/mol) contains a basic piperazine moiety that would substantially increase PSA and reduce LogP . This difference in lipophilicity directly impacts membrane permeability and solubility—critical parameters for hit-to-lead progression and assay compatibility.
| Evidence Dimension | Predicted lipophilicity (LogP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | LogP = 3.6853; PSA = 12.89 Ų |
| Comparator Or Baseline | 2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline (predicted LogP ~2.5–3.0; PSA > 20 Ų) |
| Quantified Difference | ΔLogP ~ +0.7 to +1.2; ΔPSA ~ –7 to –10 Ų |
| Conditions | In silico prediction (Molbase database / structural analysis) |
Why This Matters
Higher LogP and lower PSA favor blood-brain barrier penetration and membrane partitioning, making this compound a distinct choice for CNS-targeted library design compared to more polar analogs.
- [1] 2-chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline. Molbase, CAS 361982-79-8. View Source
